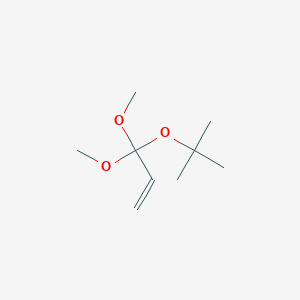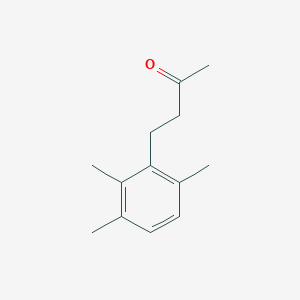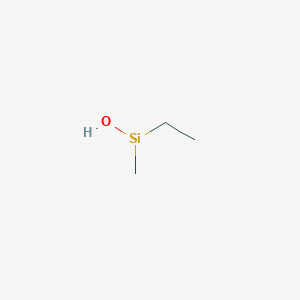![molecular formula C25H26O3 B14603891 4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 59748-24-2](/img/structure/B14603891.png)
4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group attached to one phenyl ring and a pentyl group attached to the other phenyl ring, with a carboxylate group linking the two phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4-methoxyphenyl 4’-pentylbiphenyl-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an alcohol, such as methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate.
Reduction: Formation of 4-methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Formation of 4-halophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate.
Applications De Recherche Scientifique
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for fluorescence intensity measurements.
Biology: In studies involving the interaction of biphenyl derivatives with biological molecules.
Industry: Used in the manufacture of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar structure but with a methyl group instead of a pentyl group.
4-Methoxybiphenyl: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
4-Hydroxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other biphenyl derivatives.
Propriétés
Numéro CAS |
59748-24-2 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)25(26)28-24-17-15-23(27-2)16-18-24/h7-18H,3-6H2,1-2H3 |
Clé InChI |
HATKIEDPAKLGBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


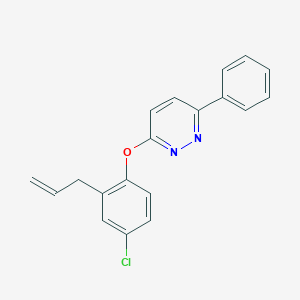
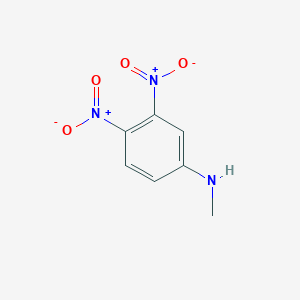
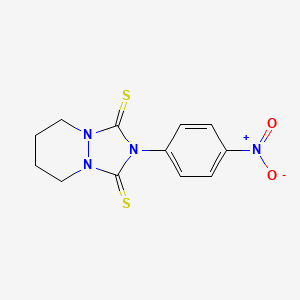

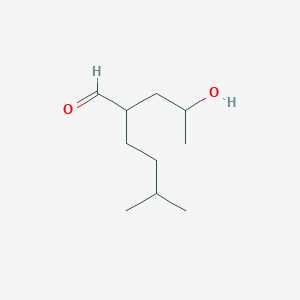
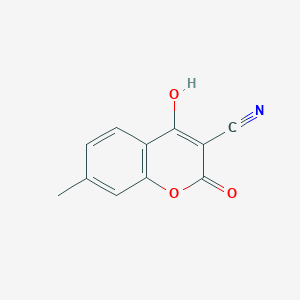
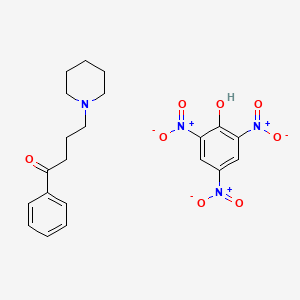
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)


